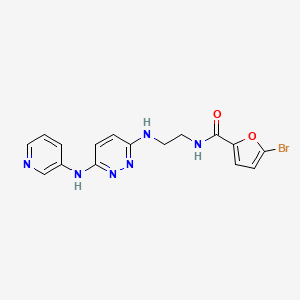

2,4-二氯-N-(5-吡啶-4-基-1,3,4-恶二唑-2-基)苯甲酰胺

货号:

B2869052

CAS 编号:

887868-60-2

分子量:

335.14

InChI 键:

QRIKDNBXHAONCR-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

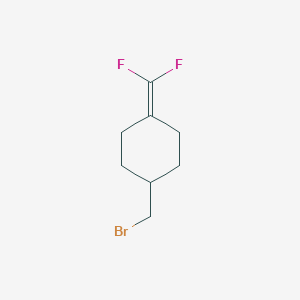

2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The oxadiazole ring is an important class of heterocyclic compounds due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular formula of this compound is C14H8Cl2N4OS, with an average mass of 351.211 Da and a monoisotopic mass of 349.979584 Da .Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N) .科学研究应用

合成与生物活性

- Kharchenko 等人 (2008) 的一项研究探讨了含有 1,2,4-恶二唑和吡啶环的新型双环体系的合成,展示了 2,4-二氯-N-(5-吡啶-4-基-1,3,4-恶二唑-2-基)苯甲酰胺在形成具有潜在生物活性的复杂化学结构中的效用 (Kharchenko, Detistov, & Orlov, 2008)。

癌症治疗

- Han 等人 (2016) 发现 2,4-二氯-N-(5-吡啶-4-基-1,3,4-恶二唑-2-基)苯甲酰胺的衍生物作为 RET 激酶抑制剂显示出有希望的结果,表明它们在癌症治疗中的潜力 (Han 等,2016)。

聚酰胺合成

- Mansoori 等人 (2011) 使用 2,4-二氯-N-(5-吡啶-4-基-1,3,4-恶二唑-2-基)苯甲酰胺合成了一种含有吡啶环和 1,3,4-恶二唑部分的新型芳香二胺。该化合物用于缩聚以创建新的芳香聚酰胺,突出了其在高级聚合物化学中的作用 (Mansoori, Koohi-Zargar, Shekaari, Zamanloo, & Imanzadeh, 2011)。

抗癌评价

- Salahuddin 等人 (2014) 进行了一项涉及 1,3,4-恶二唑衍生物合成的研究,包括与 2,4-二氯-N-(5-吡啶-4-基-1,3,4-恶二唑-2-基)苯甲酰胺相关的衍生物,并评估了它们的抗癌特性。这项研究证明了该化合物在开发新的抗癌药物方面的潜力 (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014)。

抗菌活性

- Naganagowda 和 Petsom (2011) 探索了涉及 2,4-二氯-N-(5-吡啶-4-基-1,3,4-恶二唑-2-基)苯甲酰胺的新喹唑啉酮衍生物的合成,并研究了它们的抗菌和抗真菌活性,表明其在抗菌研究中的应用 (Naganagowda & Petsom, 2011)。

属性

IUPAC Name |

2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N4O2/c15-9-1-2-10(11(16)7-9)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIKDNBXHAONCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl...

Cat. No.: B2868969

CAS No.: 422529-49-5

2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic a...

Cat. No.: B2868971

CAS No.: 1248806-06-5

N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)me...

Cat. No.: B2868972

CAS No.: 2415582-38-4

3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carb...

Cat. No.: B2868973

CAS No.: 2287316-36-1

最受欢迎产品

3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochlori...

Cat. No.: B2868980

CAS No.: 1052530-15-0; 24647-62-9

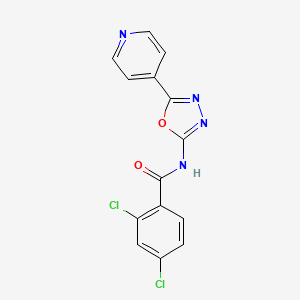

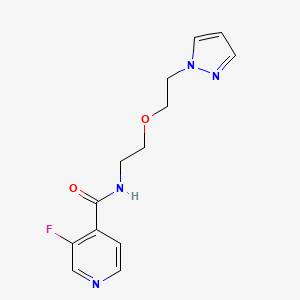

![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)

![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2868971.png)

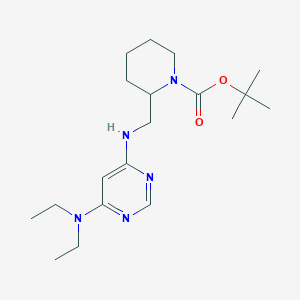

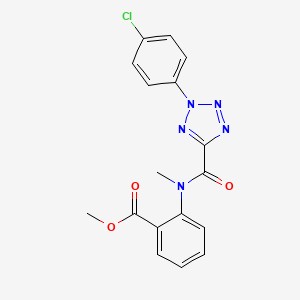

![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)

![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2868973.png)

![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)

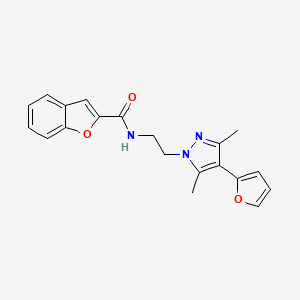

![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2868989.png)